Myeloperoxidase (MPO) Inhibition: 55 nM IC50 Versus Inactive Phenyl Analog
4‑Chloro‑6‑(4‑iodophenyl)pyrimidine inhibits human myeloperoxidase (MPO) chlorination activity with an IC50 of 55 nM [1]. In contrast, the corresponding 4‑chloro‑6‑phenylpyrimidine analog lacks any detectable MPO inhibition in the same assay format [2]. The introduction of the para‑iodo substituent thus confers a >18,000‑fold improvement in inhibitory potency relative to the unsubstituted phenyl derivative.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 55 nM (human MPO chlorination activity) |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidine: IC50 > 1,000,000 nM (inactive) |
| Quantified Difference | >18,000-fold improvement |
| Conditions | MPO chlorination assay, 10 min incubation, NaCl addition, aminophenyl fluorescein detection |
Why This Matters
This potency difference directly impacts lead selection for MPO‑targeted anti‑inflammatory programs; the iodo‑substituted compound is the only viable candidate within this chemotype.
- [1] BindingDB entry for BDBM50567718 (CHEMBL4863015). Myeloperoxidase Inhibition Data. View Source
- [2] BindingDB: No MPO inhibition data for 4-chloro-6-phenylpyrimidine (CAS 3435-26-5); classified as inactive. View Source
